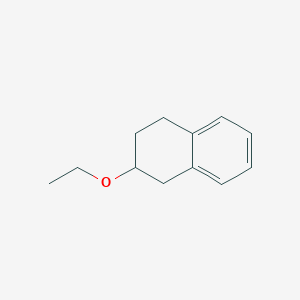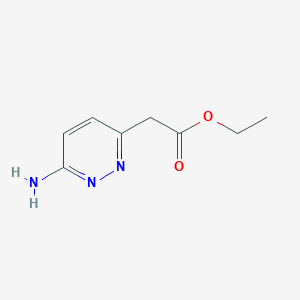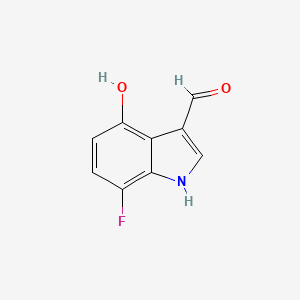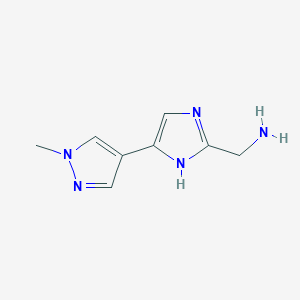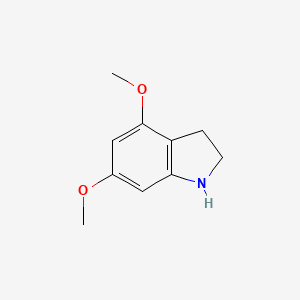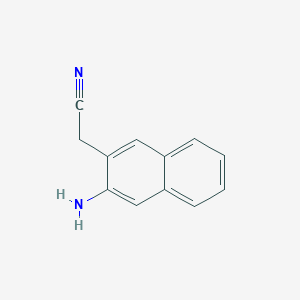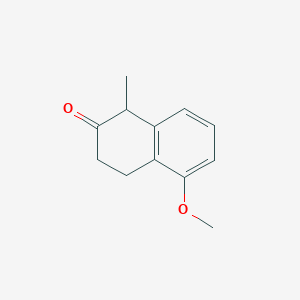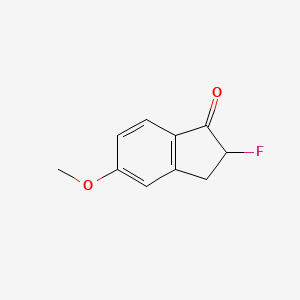
2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)quinoline-4,8-diol is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinoline-4,8-diol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. For example, the reaction of 4,8-dihydroxyquinoline with formaldehyde and ammonia can yield 2-(Aminomethyl)quinoline-4,8-diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)quinoline-4,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4,8-dione derivatives.
Reduction: Reduction reactions can convert it into different aminomethylated quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4,8-dione derivatives, while substitution reactions can produce various functionalized quinoline compounds .
Scientific Research Applications
2-(Aminomethyl)quinoline-4,8-diol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antiviral activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Industrial Chemistry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)quinoline-4,8-diol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(Aminomethyl)quinoline-4,8-diol, used in the synthesis of various derivatives.
8-Hydroxyquinoline: A derivative with similar chemical properties and applications in medicinal chemistry.
2-Aminoquinoline:
Uniqueness
2-(Aminomethyl)quinoline-4,8-diol is unique due to its specific aminomethyl and diol functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
143554-29-4 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(aminomethyl)-8-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-4-9(14)7-2-1-3-8(13)10(7)12-6/h1-4,13H,5,11H2,(H,12,14) |
InChI Key |
NCOWQOQNXIWXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


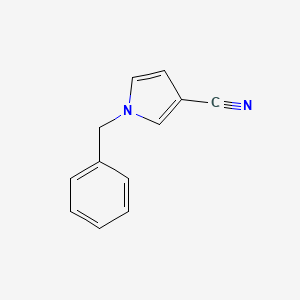
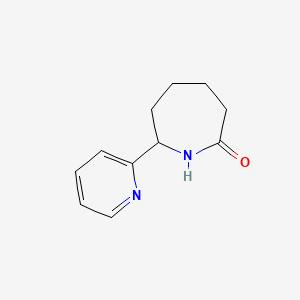
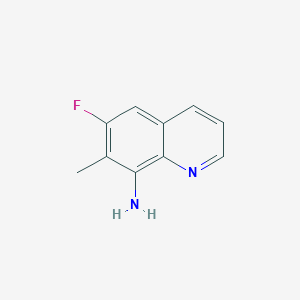

![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
